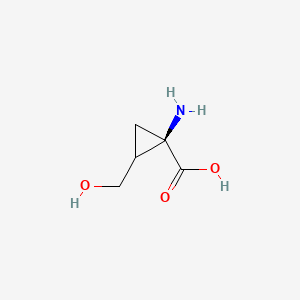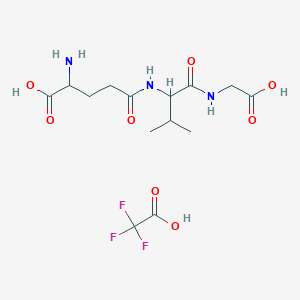
H-DL-gGlu-DL-Val-Gly-OH.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-gGlu-DL-Val-Gly-OHTFA is a synthetic peptide compound It is composed of gamma-glutamyl, valyl, and glycine residues, with trifluoroacetic acid (TFA) as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-gGlu-DL-Val-Gly-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-gGlu-DL-Val-Gly-OH.TFA can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.
Reduction: Reaction with reducing agents, which can affect disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions, with enzymes such as peptidases.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield individual amino acids or smaller peptide fragments.
Applications De Recherche Scientifique
H-DL-gGlu-DL-Val-Gly-OH.TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and degradation.
Biology: Investigated for its role in cellular processes and enzyme interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of H-DL-gGlu-DL-Val-Gly-OH.TFA involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-glutamylglycine: An excitatory amino acid receptor antagonist with a similar structure.
Gamma-glutamylvaline: Another peptide with comparable properties.
Uniqueness
H-DL-gGlu-DL-Val-Gly-OH.TFA is unique due to its specific sequence and the presence of trifluoroacetic acid as a counterion. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Propriétés
Formule moléculaire |
C14H22F3N3O8 |
|---|---|
Poids moléculaire |
417.33 g/mol |
Nom IUPAC |
2-amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H21N3O6.C2HF3O2/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21;3-2(4,5)1(6)7/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21);(H,6,7) |
Clé InChI |
HAYHYAMYECGVKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
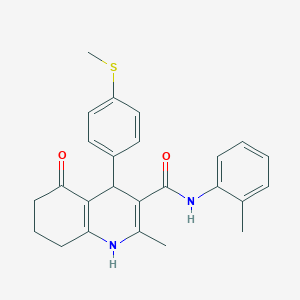

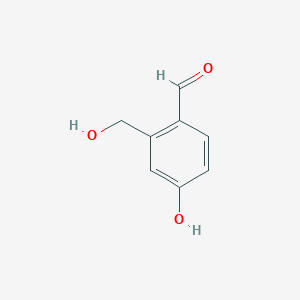
![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
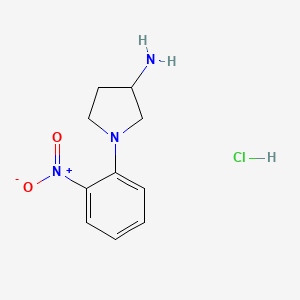
![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)
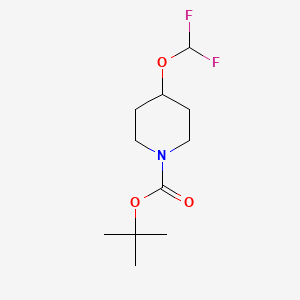
![4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)
